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Executive Summary
Diisononyl phthalate (DINP) is a high-production-volume plasticizer used in a wide array of

consumer and industrial products. Its widespread use has led to ubiquitous human exposure,

raising concerns about its potential as an endocrine-disrupting chemical (EDC). This technical

guide provides a comprehensive overview of the current scientific understanding of the

endocrine-disrupting potential of DINP. It synthesizes data from in silico, in vitro, and in vivo

studies, focusing on the estrogen, androgen, thyroid, and steroidogenesis (EATS) pathways, as

well as its interaction with peroxisome proliferator-activated receptors (PPARs). This document

is intended to be a resource for researchers, scientists, and drug development professionals,

offering detailed experimental protocols, quantitative data summaries, and visual

representations of key biological pathways to facilitate a deeper understanding of DINP's

toxicological profile.

Introduction to Diisononyl Phthalate (DINP)
DINP is a complex mixture of branched-chain C9 isomers of phthalic acid esters, primarily used

to impart flexibility to polyvinyl chloride (PVC) plastics[1][2]. Due to its chemical properties and

low volatility, it is found in products such as flooring, wires and cables, toys, and food

packaging materials. Humans are exposed to DINP through ingestion, inhalation, and dermal

contact. Following exposure, DINP is rapidly metabolized to its primary monoester,

monoisononyl phthalate (MINP), and further oxidized to secondary metabolites, which are the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 20 Tech Support

https://www.benchchem.com/product/b122871?utm_src=pdf-interest
https://www.benchchem.com/product/b122871?utm_src=pdf-body
https://www.benchchem.com/product/b122871?utm_src=pdf-body
https://www.oecd.org/en/publications/test-no-456-h295r-steroidogenesis-assay_9789264122642-en.html
https://pubmed.ncbi.nlm.nih.gov/17520051/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


primary forms excreted in urine[3][4][5]. While DINP does not tend to bioaccumulate, its

constant presence in the environment leads to continuous human exposure[3][4]. The potential

for DINP to interfere with the endocrine system has been the subject of extensive research and

regulatory evaluation.

Data Presentation: Quantitative Analysis of
Endocrine Disruption
The following tables summarize the quantitative data from key studies on the endocrine-

disrupting potential of DINP.

In Vitro Assays
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Assay Type Cell Line Endpoint
Concentrati
on/Dose

Result Reference

Estrogen

Receptor

(ER) Activity

E-Screen

(Cell

Proliferation)

MCF-7
Estrogenic

Activity
>10⁻³ M

Weak to

negligible
[6]

ER

Transactivatio

n

MCF-7, ZR-

75, HeLa,

MVLN, Yeast

ER Agonism Up to 10⁻³ M No effect [7]

Androgen

Receptor

(AR) Activity

AR

Binding/Trans

activation

Various

AR

Binding/Agoni

sm/Antagonis

m

-

Negative in

24/25 high-

throughput

assays

[1][2]

AR

Transactivatio

n

MDA-kb2

Anti-

Androgenic

Activity

10⁻³ M
Significant

inhibition
[6]

Steroidogene

sis

H295R

Steroidogene

sis Assay

H295R
Aromatase

Inhibition
- No activity [1][2]

H295R

Steroidogene

sis Assay

H295R

Steroid

Hormone

Changes

-
No consistent

effects
[1][2]

H295R

Steroidogene

sis Assay

H295R
Estradiol

Synthesis
Up to 100 µM

Statistically

significant

increase

[8]
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PPAR

Activation

PPARα

Transactivatio

n

3T3-L1

fibroblasts

mPPARα

Activation
≥3 μM Activation [9]

PPARα

Transactivatio

n

3T3-L1

fibroblasts

hPPARα

Activation
≥10 μM Activation [9]

PPARγ

Transactivatio

n

Kidney cell

lines

PPARγ

Activation
-

Activation by

metabolites

(MiNP,

MHiNP)

[9]

In Vivo Studies
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Species
Study
Type

Exposure
Route

Dose
(mg/kg
bw/day)

Key
Findings

NOAEL/L
OAEL
(mg/kg
bw/day)

Referenc
e

Androgenic

/Reproducti

ve Effects

Rat
Hershberg

er Assay

Oral

gavage

20, 100,

500

Decreased

seminal

vesicle

weight at

≥20

mg/kg/day;

Decreased

LABC

weight at

500

mg/kg/day

- [10]

Rat

Perinatal

Exposure

(GD7-

PND17)

Oral

gavage

300, 600,

750, 900

Increased

nipple

retention,

reduced

anogenital

distance,

reduced

sperm

motility,

increased

sperm

count.

- [11][12]

Rat Developme

ntal

Toxicity

Oral

gavage

0-1000

(GD 6-15)

Increased

fetal

skeletal

malformati

ons at

- [10]
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1000

mg/kg/day.

No effect

on fertility

parameters

.

Rat

Two-

Generation

Reproducti

on

Dietary

~500

(highest

dose)

No effect

on fertility

or male

reproductiv

e

developme

nt.

NOAEL:

~500
[13]

Rat

Developme

ntal

Toxicity

Dietary

760, 3800,

11,400

ppm

(GD12-

PND14)

Reduced

anogenital

distance at

11,400

ppm on

PND 14.

No

alterations

on PND

49.

- [14]

Fetal

Testostero

ne

Production

Rat

In Utero

Exposure

(GD 14-18)

Oral

gavage

500 and

greater

Dose-

dependent

decrease

in fetal

testicular

testosteron

e

production.

- [10]
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Rat

In Utero

Exposure

(GD 12-19)

Oral

gavage
250, 750

Reduced

fetal

testicular

testosteron

e

concentrati

on.

- [10]

Rat

In Utero

Exposure

(GD 14-18)

Oral

gavage
-

DINP was

2.3-fold

less potent

than DEHP

in reducing

fetal

testicular

testosteron

e

production.

- [15][16]

Estrogenic

Effects

Rat

Uterotrophi

c &

Pubertal

Bioassay

Oral

gavage
276, 1380

No

estrogenic

potential

observed

(no

increase in

uterine

weight or

advancem

ent of

vaginal

opening).

- [10]

PPARα-

Mediated

Effects
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Mouse
3-week

exposure

Gavage or

feed
-

Dose-

dependent

increases

in relative

liver

weights,

hepatocyte

proliferatio

n, and

PCO

activity

were

dependent

on PPARα.

- [14]

Experimental Protocols
This section details the methodologies for key experiments cited in the assessment of DINP's

endocrine-disrupting potential. These protocols are based on OECD Test Guidelines and

published research.

In Vitro Assays
Objective: To determine the ability of a chemical to act as an estrogen receptor (ER) agonist

or antagonist.

Cell Line: Stably transfected cell lines expressing the human estrogen receptor alpha

(hERα), such as hERα-HeLa-9903 or VM7Luc4E2, are commonly used[16][17][18][19].

Principle: The assay utilizes a cell line containing the hERα and a reporter gene (e.g.,

luciferase) linked to estrogen response elements (EREs). When an ER agonist binds to the

receptor, it translocates to the nucleus, binds to the EREs, and activates the transcription of

the reporter gene. The resulting product (e.g., luciferase) can be measured quantitatively[16].

Procedure:
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Cell Culture: Cells are maintained in appropriate culture medium. Prior to the assay, cells

are cultured in a hormone-free medium (e.g., phenol red-free medium with charcoal-

stripped serum) for a defined period[20].

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to

attach.

Exposure: Cells are exposed to a range of concentrations of the test substance (DINP)

and appropriate controls (vehicle, positive control like 17β-estradiol, and for antagonist

mode, a reference anti-estrogen).

Incubation: The plates are incubated for a specified period (e.g., 24 hours).

Lysis and Reporter Gene Measurement: After incubation, the cells are lysed, and the

activity of the reporter gene product (e.g., luciferase) is measured using a luminometer.

Data Analysis: The results are expressed as a fold induction over the vehicle control.

EC50 (half-maximal effective concentration) for agonists and IC50 (half-maximal inhibitory

concentration) for antagonists are calculated.

Objective: To assess the potential of a chemical to act as an androgen receptor (AR) agonist

or antagonist.

Cell Line: MDA-kb2 human breast cancer cell line, which endogenously expresses the AR

and is stably transfected with a luciferase reporter gene under the control of an androgen-

responsive promoter[11][21].

Principle: Similar to the ER transactivation assay, this assay measures the ability of a

substance to bind to the AR and induce or inhibit the expression of a reporter gene.

Procedure:

Cell Culture: MDA-kb2 cells are cultured in appropriate medium. For the assay, they are

transferred to a medium with reduced androgens (e.g., using charcoal-stripped serum).

Seeding: Cells are plated in 96-well plates.
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Exposure:

Agonist Mode: Cells are exposed to a range of concentrations of DINP and controls

(vehicle, positive control like dihydrotestosterone - DHT).

Antagonist Mode: Cells are exposed to a range of concentrations of DINP in the

presence of a fixed, sub-maximal concentration of DHT. A positive control antagonist

(e.g., flutamide) is also included.

Incubation: Plates are incubated for a defined period (e.g., 24 hours).

Lysis and Measurement: Cells are lysed, and luciferase activity is measured.

Data Analysis: Results are analyzed to determine EC50 for agonists and IC50 for

antagonists.

Objective: To screen for chemicals that affect the production of testosterone and 17β-

estradiol.

Cell Line: H295R human adrenocortical carcinoma cell line, which expresses all the key

enzymes of the steroidogenic pathway[1][22][23][24].

Principle: This assay quantifies changes in the secretion of steroid hormones into the culture

medium following exposure to a test chemical.

Procedure:

Cell Culture and Seeding: H295R cells are cultured and seeded into multi-well plates (e.g.,

24-well) and allowed to acclimate for 24 hours[1][3].

Exposure: Cells are exposed to at least seven concentrations of the test chemical (DINP)

in at least triplicate for 48 hours. Controls include a solvent control, a known inhibitor (e.g.,

prochloraz), and a known inducer (e.g., forskolin) of steroidogenesis[1][3][24].

Hormone Measurement: After the 48-hour exposure, the culture medium is collected, and

the concentrations of testosterone and 17β-estradiol are measured using methods like

ELISA or LC-MS/MS[1][24].
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Viability Assay: The viability of the cells in each well is determined to ensure that observed

effects on hormone production are not due to cytotoxicity.

Data Analysis: Hormone concentrations are expressed as a fold change relative to the

solvent control. The Lowest-Observed-Effect-Concentration (LOEC) is determined.

Objective: To determine if a chemical can activate peroxisome proliferator-activated

receptors (PPARs).

Cell Line: A suitable host cell line (e.g., COS-1, 293T, or 3T3-L1) is used[6][9][25][26][27][28]

[29][30].

Principle: Cells are transiently transfected with two plasmids: one expressing a chimeric

receptor composed of the ligand-binding domain (LBD) of the PPAR isotype of interest (α, β/

δ, or γ) fused to a DNA-binding domain (e.g., GAL4), and a second reporter plasmid

containing a reporter gene (e.g., luciferase) under the control of a promoter with response

elements for the DNA-binding domain[9][25][26][27].

Procedure:

Transfection: Cells are co-transfected with the expression and reporter plasmids. A third

plasmid expressing a different reporter (e.g., Renilla luciferase) can be included as an

internal control for transfection efficiency.

Exposure: After a recovery period, cells are exposed to various concentrations of the test

substance (DINP or its metabolites) and a positive control ligand for the specific PPAR

isotype.

Incubation: Cells are incubated for a defined period (e.g., 24 hours).

Lysis and Measurement: Cells are lysed, and the activity of both reporter genes is

measured.

Data Analysis: The activity of the primary reporter is normalized to the internal control.

Results are expressed as fold activation over the vehicle control, and EC50 values are

calculated.
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In Vivo Assays
Objective: To screen for substances with androgenic or anti-androgenic activity in vivo.

Animal Model: Peripubertal castrated male rats[2][7][8][31][32].

Principle: The assay is based on the weight changes of five androgen-dependent tissues in

castrated male rats following exposure to a test substance.

Procedure:

Animal Preparation: Immature male rats are castrated.

Dosing:

Anti-androgen mode: Animals are treated daily for 10 consecutive days with the test

substance (DINP) via oral gavage or subcutaneous injection, in combination with a

reference androgen agonist (e.g., testosterone propionate, TP).

Androgen mode: Animals are treated with the test substance alone.

Necropsy: On the day after the last dose, the animals are euthanized, and the following

five androgen-dependent tissues are excised and weighed: ventral prostate, seminal

vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, glans penis, and

Cowper's glands.

Data Analysis: The weights of the androgen-dependent tissues are compared between the

treated groups and the respective control groups (TP-only for anti-androgen mode,

vehicle-only for androgen mode). A statistically significant decrease in two or more tissue

weights in the anti-androgen mode indicates anti-androgenic activity. A significant increase

in two or more tissue weights in the androgen mode indicates androgenic activity.

Objective: To assess the effect of in utero exposure to a chemical on the testosterone

production capacity of the fetal testis.

Animal Model: Pregnant rats (e.g., Sprague-Dawley or Wistar)[4][15][16][33][34][35][36].
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Principle: Pregnant dams are exposed to the test substance during the critical window of

male reproductive development. Fetal testes are then excised and cultured ex vivo to

measure their testosterone production.

Procedure:

Dosing: Timed-pregnant dams are dosed with the test substance (DINP) daily via oral

gavage during the period of sexual differentiation (e.g., gestation days 14-18)[4][15][16].

Fetal Testis Collection: On a specific gestation day (e.g., GD 18 or 21), fetuses are

collected. The testes from male fetuses are dissected under a microscope.

Ex Vivo Culture: Individual or pooled testes are incubated in culture medium for a defined

period (e.g., 3 hours)[4][15][16].

Testosterone Measurement: The concentration of testosterone in the culture medium is

quantified by radioimmunoassay (RIA) or ELISA.

Data Analysis: Testosterone production is typically normalized to the number of testes or

testicular protein content and compared between treated and control groups.

Visualization of Key Pathways and Workflows
Signaling Pathways

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 20 Tech Support

https://academic.oup.com/toxsci/article/123/1/206/1644210
https://www.frontiersin.org/journals/toxicology/articles/10.3389/ftox.2025.1547640/full
https://ntp.niehs.nih.gov/sites/default/files/iccvam/suppdocs/feddocs/oecd/oecd-tg455.pdf
https://academic.oup.com/toxsci/article/123/1/206/1644210
https://www.frontiersin.org/journals/toxicology/articles/10.3389/ftox.2025.1547640/full
https://ntp.niehs.nih.gov/sites/default/files/iccvam/suppdocs/feddocs/oecd/oecd-tg455.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reduced Testosterone
Production

AR

Reduced Binding

Reduced Androgenic
Response

Testosterone

Androgen_Response

DINP StAR Cyp11a1

Click to download full resolution via product page

Click to download full resolution via product page

Experimental and Assessment Workflows

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 20 Tech Support

https://www.benchchem.com/product/b122871?utm_src=pdf-body-img
https://www.benchchem.com/product/b122871?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Level 1: Existing Data & In Silico
(QSAR, Read-across)

Level 2: In Vitro Assays
(e.g., ER/AR Transactivation, H295R)

Inform

Weight of Evidence (WoE)
Assessment

Level 3: In Vivo Assays
(e.g., Uterotrophic, Hershberger)

Indication of
mechanism

Level 4: In Vivo Assays
(e.g., 28-day repeated dose, pubertal assays)

Confirmation of
in vivo activity

Level 5: In Vivo Assays
(e.g., Two-generation, developmental neurotoxicity)

Adverse outcome
characterization

Conclusion on Endocrine
Disrupting Potential

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 20 Tech Support

https://www.benchchem.com/product/b122871?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Discussion and Weight of Evidence
The assessment of DINP's endocrine-disrupting potential is complex, with varying results

across different models and endpoints. A weight-of-evidence approach, as recommended by

regulatory bodies like ECHA and EFSA, is crucial for a comprehensive evaluation[33][34][35]

[37].

Estrogen Pathway: The evidence for DINP-mediated disruption of the estrogen pathway is

weak. In vitro assays consistently show negligible estrogenic activity, and in vivo studies like

the uterotrophic assay have been negative[6][7][10].

Androgen Pathway: The data on the androgen pathway is more mixed. While DINP does not

appear to be a classical AR binder or agonist, some in vitro and in vivo evidence suggests

anti-androgenic potential[1][2][6]. The most consistent finding is the reduction of fetal

testicular testosterone production in rats, albeit at high doses and with lower potency

compared to other phthalates like DEHP[10][15][16]. Some studies have reported effects like

increased nipple retention and reduced anogenital distance in male offspring, which are

indicative of anti-androgenic action during development[11][12]. However, other studies,

including two-generation reproductive toxicity studies, did not find significant effects on male

reproductive development or fertility[13].

Thyroid Pathway: There is a notable data gap regarding the effects of DINP on the thyroid

pathway in vivo[34]. While some studies have explored associations between phthalate

exposure and thyroid function in humans, more targeted research on DINP is needed to

draw firm conclusions.

Steroidogenesis: In vitro studies using the H295R cell line have yielded inconsistent results

regarding DINP's effect on steroid hormone synthesis[1][2][8]. The lack of a clear,

reproducible effect makes it difficult to conclude a direct and significant impact on

steroidogenesis.

PPAR Activation: DINP and its metabolites have been shown to activate PPARα, particularly

in rodents[14]. This activation is linked to liver effects, such as increased liver weight and

peroxisome proliferation, which are characteristic responses to PPARα agonists in these

species. The relevance of this mode of action to human health is a subject of ongoing

scientific debate.
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Conclusion
Based on the current body of scientific evidence, diisononyl phthalate (DINP) does not

appear to be a potent endocrine disruptor, particularly concerning the estrogen and thyroid

pathways. The evidence for anti-androgenic effects is mixed, with some studies demonstrating

effects on fetal testosterone production and male reproductive development in rodents,

although typically at high doses and with less potency than other regulated phthalates. The

activation of PPARα by DINP is a well-documented effect in rodents, but its direct relevance to

human endocrine disruption remains to be fully elucidated.

Further research is warranted to address the existing data gaps, particularly concerning the

thyroid pathway and the mechanisms underlying the observed anti-androgenic effects at high

exposure levels. For drug development professionals, understanding the nuanced toxicological

profile of DINP is essential when evaluating its use in materials that may come into contact with

pharmaceutical products. This technical guide provides a foundational resource for navigating

the complex data landscape surrounding the endocrine-disrupting potential of DINP.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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